2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
Overview
Description
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, also known as 3-piperidinyloxyethylalcohol hydrochloride, is a compound with the molecular formula C7H16ClNO2. It has a molecular weight of 181.66 g/mol . This compound is a white powder.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2.ClH/c9-4-5-10-7-2-1-3-8-6-7;/h7-9H,1-6H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a white powder. It has a molecular weight of 181.66 g/mol . The compound should be stored at room temperature .Scientific Research Applications
Chemical Synthesis and Derivatives : A comprehensive chapter by R. Vardanyan (2018) discusses the synthesis and pharmacological properties of derivatives of 2-(piperidin-1-yl)ethan-1-ol, among others. These derivatives have varying applications in pharmacology.
Inhibitors of Blood Platelet Aggregation : Research by J. M. Grisar et al. (1976) discovered that certain derivatives of 2-(piperidin-1-yl)ethan-1-ol effectively inhibit ADP-induced aggregation of blood platelets, a crucial function in the study of cardiovascular diseases.
Growth-Promoting Activity in Agriculture : A study by M. Omirzak et al. (2013) found that a derivative of 2-(piperidin-1-yl)ethan-1-ol hydrochloride showed significant growth-promoting activity when used in the pre-sowing treatment of beetroot seeds and potatoes.
Antibacterial Activity : Research conducted by Ram C.Merugu et al. (2010) demonstrated that certain derivatives of 2-(piperidin-1-yl)ethan-1-ol have notable antibacterial activity, which is essential for developing new antimicrobial agents.
Cytotoxic Studies and Docking Studies : A compound synthesized from 2-(piperidin-1-yl)ethan-1-ol was analyzed for its cytotoxic properties by M. Govindhan et al. (2017). This study is vital for understanding the compound's potential as a cancer therapeutic agent.
Antiarrhythmic Drug Potential : The potential of piperidyl-4-ethane derivatives, related to 2-(piperidin-1-yl)ethan-1-ol, as class III antiarrhythmic drugs was explored by R. G. Glushkov et al. (2011). This is crucial for the development of new cardiac medications.
Corrosion Inhibition on Mild Steel : A study by Mriganka Das et al. (2017) investigated the use of compounds including 2-(piperidin-1-yl)ethan-1-ol derivatives for inhibiting corrosion on mild steel, which has applications in material science and engineering.
Safety and Hazards
properties
IUPAC Name |
2-piperidin-3-yloxyethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-4-5-10-7-2-1-3-8-6-7;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJWZNDRKWIPOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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